4-((1-(2-chloro-6-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide
CAS No.: 1185003-88-6
Cat. No.: VC7042884
Molecular Formula: C28H27ClFN3O5
Molecular Weight: 539.99
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1185003-88-6 |
|---|---|
| Molecular Formula | C28H27ClFN3O5 |
| Molecular Weight | 539.99 |
| IUPAC Name | 4-[[1-[(2-chloro-6-fluorophenyl)methyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]-N-propylbenzamide |
| Standard InChI | InChI=1S/C28H27ClFN3O5/c1-4-12-31-26(34)18-10-8-17(9-11-18)15-33-27(35)19-13-24(37-2)25(38-3)14-23(19)32(28(33)36)16-20-21(29)6-5-7-22(20)30/h5-11,13-14H,4,12,15-16H2,1-3H3,(H,31,34) |
| Standard InChI Key | RDJRCMLTBHGMBF-UHFFFAOYSA-N |
| SMILES | CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC4=C(C=CC=C4Cl)F)OC)OC |
Introduction
The compound 4-((1-(2-chloro-6-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide is a complex organic molecule belonging to the class of quinazoline derivatives. Quinazolines are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties, making them significant in medicinal chemistry.
Synthesis and Chemical Reactions
The synthesis of 4-((1-(2-chloro-6-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide typically involves multi-step reactions starting from simpler quinazoline derivatives. Key steps may include:
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Starting Materials: Quinazoline derivatives with chloro and fluorine substituents.
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Reagents: Various organic reagents are used to introduce the propyl group and other functional groups.
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Reaction Conditions: Specific conditions such as temperature, solvent, and catalysts are crucial for each step.
| Step | Reaction Type | Conditions |
|---|---|---|
| 1 | Formation of Quinazoline Core | High temperature, acidic conditions |
| 2 | Introduction of Benzyl Moiety | Mild conditions, presence of catalyst |
| 3 | Addition of Propyl Group | Basic conditions, appropriate solvent |
Biological Activities and Potential Applications
Quinazoline derivatives, including 4-((1-(2-chloro-6-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide, have been studied for their roles as:
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Anti-cancer Agents: They can act as inhibitors for certain kinases or receptors involved in cell signaling pathways related to cancer progression.
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Anti-inflammatory Agents: Potential to modulate inflammatory responses.
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Anti-microbial Agents: Some quinazolines exhibit activity against bacterial and fungal pathogens .
Research Findings
While specific data on 4-((1-(2-chloro-6-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide is limited, compounds with similar structures have shown promising biological activities. For example, quinazoline derivatives have been evaluated for their binding affinities to various targets using techniques like surface plasmon resonance.
Stability and Formulation Considerations
Data regarding stability under different pH conditions and thermal stability would provide insights into practical applications in pharmaceutical formulations. Generally, quinazoline derivatives require careful consideration of their solubility and bioavailability for effective drug delivery.
| Property | Considerations |
|---|---|
| Solubility | Affects bioavailability and formulation |
| Thermal Stability | Important for storage and handling |
| pH Stability | Influences stability in biological environments |
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